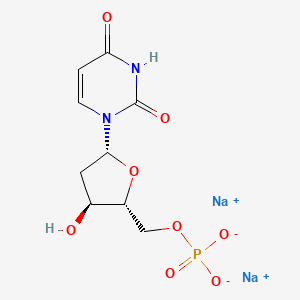
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide
Übersicht
Beschreibung
“N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide” is a chemical compound with the molecular formula C14H16N2O . It is derived from 2,3,4,9-Tetrahydro-1H-carbazole, which is a partially saturated form of carbazole .
Synthesis Analysis
The synthesis of tetrahydrocarbazoles, which are the core structure of the compound , has been achieved through various methods. One such method involves the Fischer indole synthesis, which uses a catalyst for the reaction . Another method involves the Bischler synthesis, which condenses α-halocyclohexanones with aromatic amines .
Molecular Structure Analysis
The molecular structure of “N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide” consists of a carbazole ring that is partially saturated, resulting in a tetrahydrocarbazole structure . The compound also contains an acetamide group attached to the carbazole ring .
Chemical Reactions Analysis
Tetrahydrocarbazoles can undergo various chemical reactions. For instance, they can be oxidized to produce tetrahydrocarbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones, depending on the nature of the selected oxidant .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 228.29 . It has a boiling point of 493.7°C at 760 mmHg and a melting point of 120-125°C .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity and Cytotoxicity
N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, closely related to N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, were synthesized and evaluated for their antimicrobial activity and cytotoxicity. Notable antimicrobial activity was observed, particularly against bacteria like Micrococcus luteus, Bacillus subtilis, and others. These compounds also exhibited varying levels of cytotoxicity against NIH/3T3 cells (Kaplancıklı et al., 2012).
Antioxidant Activity and Molecular Docking Study
Various carbazole derivatives, including those similar to N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, were synthesized and subjected to spectroscopic techniques. The antioxidant activities of these compounds were investigated, revealing that some derivatives exhibited notable antioxidant properties. Molecular docking studies indicated potential interactions with human glutathione reductase (Serdaroğlu et al., 2021).
Analgesic Activity
A study on acetamide derivatives related to N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide investigated their potential analgesic activities. These derivatives demonstrated significant analgesic properties against various nociceptive stimuli in animal models (Kaplancıklı et al., 2012).
Photovoltaic Efficiency and Ligand Protein Interactions
Benzothiazolinone acetamide analogs, structurally similar to N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, were synthesized and studied for their photovoltaic efficiency and potential as photosensitizers in dye-sensitized solar cells. Additionally, their interactions with proteins like Cyclooxygenase 1 (COX1) were explored through molecular docking studies, revealing potential biological activities (Mary et al., 2020).
Anticancer Activity
Carbazole derivatives, including those similar to N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, were evaluated for their anticancer activity. Specific derivatives demonstrated significant activity against cancer cell lines, suggesting their potential as anticancer agents (Chaudhary & Chaudhary, 2016).
Eigenschaften
IUPAC Name |
N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9(17)15-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-5,10,16H,6-8H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJBLXBGYRYOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494196 | |
| Record name | N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide | |
CAS RN |
60480-69-5 | |
| Record name | N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590046.png)









